4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde
CAS No.:
Cat. No.: VC13549002
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3O2 |
|---|---|
| Molecular Weight | 266.21 g/mol |
| IUPAC Name | 4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde |
| Standard InChI | InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2 |
| Standard InChI Key | IZMHVGVKSJXXIZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O |
| Canonical SMILES | C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde features a benzaldehyde group () linked via a methylene bridge to a 3,4,5-trifluorophenoxy moiety . The IUPAC name, 4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde, precisely describes this arrangement:
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Benzaldehyde core: Position 4 of the benzene ring bears the (3,4,5-trifluorophenoxy)methyl substituent .
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Trifluorophenoxy group: Three fluorine atoms at positions 3, 4, and 5 on the phenolic ring create strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
The compound’s planar structure is confirmed by X-ray crystallography data from analogous fluorinated benzaldehydes, which show bond lengths of 1.48 Å for the methylene bridge and 1.21 Å for the aldehyde carbonyl .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 266.21 g/mol | |
| Melting Point | 98–102°C (predicted) | |
| LogP (Octanol-Water) | 2.87 (calculated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
The calculated LogP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates. The absence of hydrogen bond donors and presence of multiple acceptors suggest potential for dipole-dipole interactions in biological systems .
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves two primary strategies:
Method 1: Nucleophilic Aromatic Substitution
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Starting Materials: 4-(Chloromethyl)benzaldehyde and 3,4,5-trifluorophenol.
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Conditions:
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Base: Potassium carbonate ()
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Temperature: 80–100°C
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Time: 12–24 hours
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Mechanism: The phenoxide ion attacks the chloromethyl group via an pathway, yielding the product in 45–60% isolated yield.
Method 2: Buchwald–Hartwig Amination
Used for introducing nitrogen-containing groups in related compounds, this method could be adapted for synthesizing analogs :
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Catalyst: Palladium(II) acetate ()
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Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Base: Cesium carbonate ()
Purification and Characterization
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Chromatography: Silica gel column chromatography with hexane/ethyl acetate (8:2) eluent.
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Spectroscopic Data:
Chemical Reactivity and Derivative Formation
Aldehyde Group Reactions
The aldehyde functionality participates in key transformations:
Electrophilic Aromatic Substitution
The electron-deficient trifluorophenoxy ring undergoes:
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Nitration: Mixed at 0°C introduces nitro groups at position 2 .
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Sulfonation: Oleum () yields sulfonic acids for surfactant synthesis.
| Compound | EC (nM) | Selectivity Index | Reference |
|---|---|---|---|
| Methanone Derivative 13 | 4 | >2500 | |
| Methanone Derivative 14 | 26 | >1000 |
The 4-cyanophenylamino substituent in these analogs enhances binding to the RT non-nucleoside inhibitor pocket, a feature that could be replicated in derivatives of 4-((3,4,5-trifluorophenoxy)methyl)benzaldehyde .
Quantitative Structure-Activity Relationship (QSAR) Insights
Key parameters influencing anti-HIV activity in fluorinated benzaldehydes:
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Hydrophobic Constant (): Optimal for cell membrane permeability.
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Molar Refractivity (MR): MR < 120 associated with reduced toxicity .
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Electrostatic Potential: Negative potential at the aldehyde oxygen correlates with RT binding affinity () .
Industrial and Materials Science Applications
Liquid Crystal Precursors
Fluorinated benzaldehydes serve as intermediates in Schiff base liquid crystals:
| Property | Value (Derivative) | Application |
|---|---|---|
| Clearing Temperature | 148–155°C | Display Technologies |
| Dielectric Anisotropy | Δε = +6.2 | Low-Power LCDs |
| Viscosity | 45 mPa·s at 20°C | Fast-Switching Devices |
Polymer Additives
Incorporation into polyimides enhances thermal stability:
| Polymer | (°C) | Decomposition Temp (°C) |
|---|---|---|
| Baseline Polyimide | 310 | 550 |
| 5% Fluorinated Additive | 335 | 585 |
Future Research Directions
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Synthetic Optimization: Develop continuous flow processes to improve yield beyond 60%.
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Biological Screening: Evaluate inhibition of SARS-CoV-2 main protease () given structural similarities to boceprevir .
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Materials Innovation: Explore use in organic light-emitting diodes (OLEDs) leveraging fluorine’s electron-transport properties .
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